![molecular formula C12H17NO B2417900 [1-(2-Methoxyphenyl)cyclobutyl]methanamine CAS No. 927993-47-3](/img/structure/B2417900.png)
[1-(2-Methoxyphenyl)cyclobutyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-(2-Methoxyphenyl)cyclobutyl]methanamine” is a synthetic organic compound with the molecular formula C12H17NO. It has a molecular weight of 191.27 .
Synthesis Analysis
The synthesis of [1-(2-Methoxyphenyl)cyclobutyl]methanamine involves a two-stage process . In the first stage, 4-(2-methylpyridin-4-yl)benzoyl azide is heated in 1,4-dioxane at 120℃ for about 10 minutes . In the second stage, 1-(2-Methoxyphenyl)cyclobutyl)methanamine is added in 1,4-dioxane and the reaction is allowed to cool to room temperature with stirring . After 30 minutes, the reaction is concentrated in vacuo then purified by silica-gel chromatography using MeOH-DCM as the eluant to give the final product .Molecular Structure Analysis
The molecular structure of [1-(2-Methoxyphenyl)cyclobutyl]methanamine consists of a cyclobutyl ring attached to a methanamine group and a 2-methoxyphenyl group .Aplicaciones Científicas De Investigación
Analytical Profiling and Biological Matrices Analysis : A study characterized three psychoactive arylcyclohexylamines, including compounds related to [1-(2-Methoxyphenyl)cyclobutyl]methanamine. The study developed a method for qualitative and quantitative analysis of these compounds in biological fluids using HPLC and mass spectrometry (De Paoli et al., 2013).
Chemical Synthesis and Pharmacology : Research on 1-(2-Phenoxyphenyl)methanamines, closely related to the compound , revealed their selective dual 5-HT and NA reuptake pharmacology, highlighting their potential in drug development (Whitlock et al., 2008).
Crystallographic Studies : A study focused on the crystal structure of a compound obtained from the catalyzed condensation of (2-methoxyphenyl)methanamine, providing insights into its molecular and crystal structure (El Glaoui et al., 2010).
Serotonin Receptor Agonists and Antidepressant Activity : Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which share a structural similarity, were identified as serotonin 5-HT1A receptor-biased agonists with potential antidepressant effects (Sniecikowska et al., 2019).
Antimicrobial Activity : A series of derivatives of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine showed moderate to very good antibacterial and antifungal activities, indicating their potential in antimicrobial applications (Thomas et al., 2010).
Synthesis and Characterization Techniques : Research on 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine demonstrated efficient synthesis methods and comprehensive spectroscopic characterization, highlighting the compound's potential in various applications (Shimoga et al., 2018).
Structural and Electronic Properties : A study on Schiff bases derived from 4-nitrocinnamaldehyde, including compounds similar to [1-(2-Methoxyphenyl)cyclobutyl]methanamine, provided insights into their structural and electronic properties, which could be relevant for the development of nonlinear optical materials (Ani et al., 2021).
Antitumor Activity : Novel functionalized derivatives of {(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines showed in vitro antitumor activity against various human cancer cell lines, highlighting their potential in cancer research (Károlyi et al., 2012).
Mecanismo De Acción
Mode of Action
It’s possible that it may interact with its targets in a way similar to other methoxyphenyl compounds .
Biochemical Pathways
As a research chemical, its effects on various biochemical pathways are still under investigation .
Pharmacokinetics
The compound’s molecular weight is 191.27, and it has a boiling point of 307.0±25.0 ℃
Action Environment
Like many other chemical compounds, its stability and efficacy could potentially be affected by factors such as temperature, ph, and the presence of other chemicals .
Propiedades
IUPAC Name |
[1-(2-methoxyphenyl)cyclobutyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-11-6-3-2-5-10(11)12(9-13)7-4-8-12/h2-3,5-6H,4,7-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBDUMVPPQVMRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCC2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

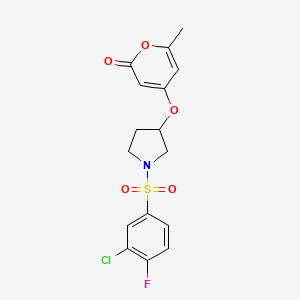

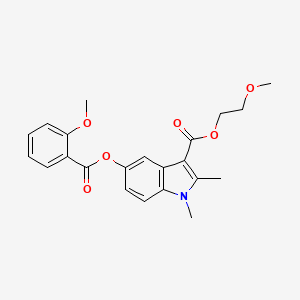
![N-(3,4-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2417824.png)
![[2-(2-Ethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2417825.png)
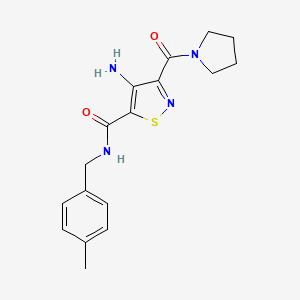

![N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2417828.png)
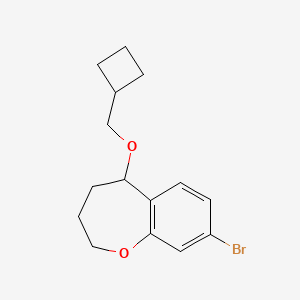


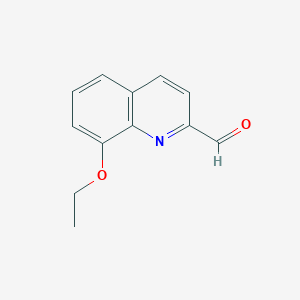

![1-[6-(Aminomethyl)pyrimidin-4-yl]piperidin-2-one trihydrochloride](/img/structure/B2417839.png)